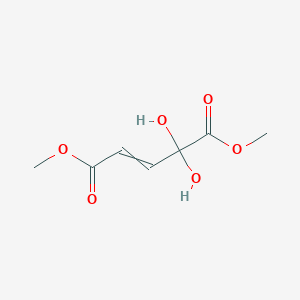
4,10-Diimino-4,10-dihydroperylene-3,9-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Diimino-4,10-dihydroperylene-3,9-diamine is a chemical compound belonging to the class of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine typically involves the reaction of perylene dianhydride with aliphatic amines. This reaction is carried out at temperatures ranging from 20 to 60°C, using bases such as DBU in solvents like DMF or DMSO . An alternative “green” synthesis method employs potassium carbonate in DMSO at higher temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene tetracarboxylic derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly with halogens or other functional groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products:
Oxidation: Perylene tetracarboxylic derivatives.
Reduction: Hydrogenated perylene derivatives.
Substitution: Halogenated perylene derivatives.
Aplicaciones Científicas De Investigación
4,10-Diimino-4,10-dihydroperylene-3,9-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,10-Diimino-4,10-dihydroperylene-3,9-diamine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transfer processes, making it an effective component in optoelectronic devices and sensors .
Comparación Con Compuestos Similares
Perylene-3,4,9,10-tetracarboxylic diimides (PDIs): Known for their optical properties and used in similar applications.
Naphthalene diimides (NDIs): Another class of compounds with comparable electronic properties.
Uniqueness: 4,10-Diimino-4,10-dihydroperylene-3,9-diamine stands out due to its specific structural features that enhance its stability and reactivity, making it particularly suitable for advanced optoelectronic applications .
Propiedades
Número CAS |
213922-33-9 |
|---|---|
Fórmula molecular |
C20H14N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4,10-diiminoperylene-3,9-diamine |
InChI |
InChI=1S/C20H14N4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H,22-23H2 |
Clave InChI |
DFCGTDGRTLQFAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=N)C=CC3=C2C1=C4C=CC(=N)C5=C(C=CC3=C45)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)






![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)



